molecular formula C12H15N5O3 B2472640 1-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one CAS No. 2034365-89-2

1-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2472640
CAS No.: 2034365-89-2
M. Wt: 277.284
InChI Key: XLQQWJDTMTZYCI-UHFFFAOYSA-N
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Description

Below, we compare this compound with structurally and functionally related molecules, leveraging data from synthesis, crystallography, and biological activity studies.

Properties

IUPAC Name

1-(3-pyrimidin-2-yloxypyrrolidine-1-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c18-11-15-5-7-17(11)12(19)16-6-2-9(8-16)20-10-13-3-1-4-14-10/h1,3-4,9H,2,5-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQQWJDTMTZYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The final step often involves the formation of the imidazolidinone ring via cyclization reactions under specific conditions, such as the presence of a base or acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces, leading to changes in their activity or function. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

X-ray studies reveal that imidazolidin-2-one derivatives often adopt specific configurations due to steric and electronic effects:

  • 1-(Azin-2-yl)imidazolidin-2-ones exhibit an E configuration and non-planar geometry due to steric clashes between azine C3-H and the imidazolidin-2-one oxygen .
  • 1-(2-Pyridyl)imidazolidin-2-ones act as bidentate ligands in copper(II) complexes, coordinating via pyridyl nitrogen and imidazolidinone oxygen .

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

  • 192 (Indolizine-pyrrolidine): 104–105°C
  • 7a (Isoquinoline-methoxyphenyl): 212–213°C
  • 1-(3,4-Dimethoxybenzyl)-18c: Not reported, but polar substituents likely increase solubility .

The pyrimidin-2-yloxy group’s electron-withdrawing nature may lower the melting point compared to indolizine derivatives but improve solubility in polar solvents.

Biological Activity

1-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring , a pyrimidine moiety , and an imidazolidinone structure , which contribute to its diverse biological activities. The synthesis typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Pyrimidine Moiety : Nucleophilic substitution reactions are commonly employed to attach the pyrimidine group.
  • Cyclization to Form Imidazolidinone : The final step often requires specific conditions, such as the presence of acid or base catalysts, to complete the cyclization process .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Hydrogen Bonding : Facilitating interactions with target proteins.
  • Hydrophobic Interactions : Enhancing binding affinity to lipid environments.
  • Non-covalent Forces : Leading to conformational changes in target proteins, thus modulating their activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds with similar structures have shown potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE) .

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit specific enzymes involved in critical biological pathways. This inhibition can lead to therapeutic effects in various diseases, particularly those involving enzyme dysregulation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antibacterial Screening : A study indicated that related compounds demonstrated selective antibacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 2.0 µM against Micrococcus luteus .
  • Enzyme Assays : In vitro assays showed that at concentrations around 50 µM, certain derivatives could inhibit enzyme activity by up to 50%, suggesting potential therapeutic applications in diseases where enzyme inhibition is beneficial .

Data Table: Biological Activity Summary

Activity Type Target Organism/Enzyme Effect Concentration (µM)
AntibacterialMicrococcus luteusMIC = 2.02
Enzyme InhibitionVarious~50% inhibition50
Protein-Ligand BindingSpecific receptorsModulation of activityVaries

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